3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a benzenesulfonamide core with various substituents, including a 3-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Isoxazole to the Benzenesulfonamide: This step involves the reaction of the isoxazole derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Dimethyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and immunomodulatory agent due to the presence of the isoxazole ring, which is known for such activities.
Biological Studies: The compound can be used to study enzyme inhibition, particularly those involved in inflammatory pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Pathways: It may modulate signaling pathways related to inflammation and immune response, such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethylisoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Benzenesulfonamide derivatives: Compounds like sulfanilamide, which are used as antibiotics.
Uniqueness
3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoxazole or benzenesulfonamide derivatives.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10-4-5-14(8-11(10)2)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXRVSVQPXDJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=NO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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